molecular formula C11H9N3S B13630344 2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile

2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile

Cat. No.: B13630344
M. Wt: 215.28 g/mol
InChI Key: SEVWEGQKLMQLNW-UHFFFAOYSA-N
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Description

2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with an amino group, a pyridin-2-ylmethyl group, and a carbonitrile group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires basic conditions and can be carried out under microwave irradiation to improve yields and reaction times .

Industrial Production Methods

Industrial production methods for thiophene derivatives may involve large-scale Gewald reactions or other condensation reactions, optimized for high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its diverse biological activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile is unique due to the presence of the pyridin-2-ylmethyl group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for drug development and other scientific research applications .

Properties

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

2-amino-5-(pyridin-2-ylmethyl)thiophene-3-carbonitrile

InChI

InChI=1S/C11H9N3S/c12-7-8-5-10(15-11(8)13)6-9-3-1-2-4-14-9/h1-5H,6,13H2

InChI Key

SEVWEGQKLMQLNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC2=CC(=C(S2)N)C#N

Origin of Product

United States

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